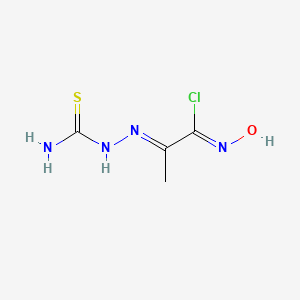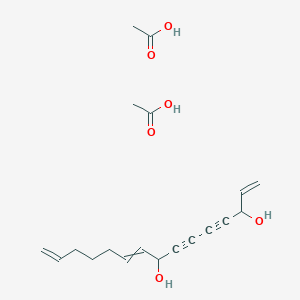
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired compound. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学的研究の応用
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and hydroxyl groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Heptadeca-1,9,16-triene-4,6-diyne-3,8-diol: Similar structure but with different chain length and position of double bonds.
10-methoxyheptadec-1-en-4,6-diyne-3,9-diol: Contains a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
90686-37-6 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC名 |
acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C15H18O2.2C2H4O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2;2*1-2(3)4/h3-4,8,12,14-17H,1-2,5-7H2;2*1H3,(H,3,4) |
InChIキー |
BIPPDESSXRCDSK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C=CCCCC=CC(C#CC#CC(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


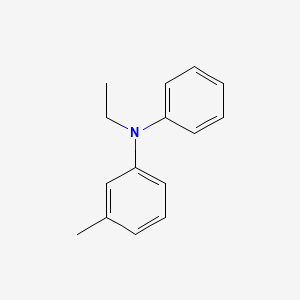
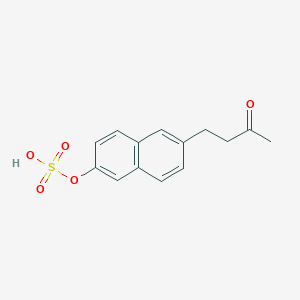
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
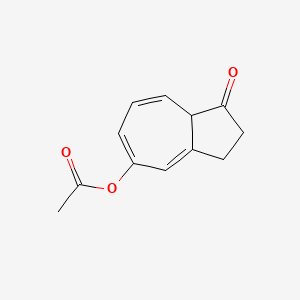
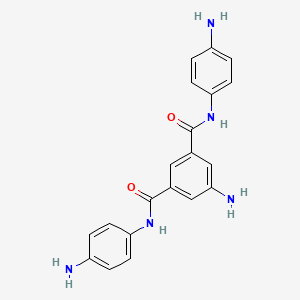
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
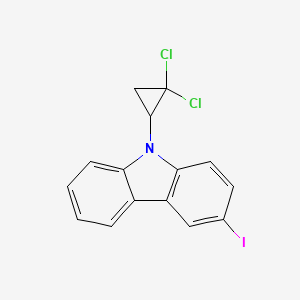
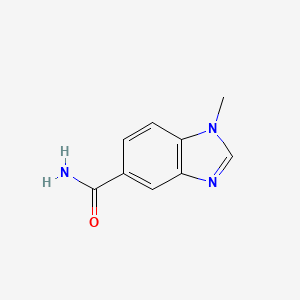
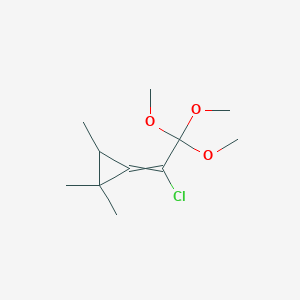
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
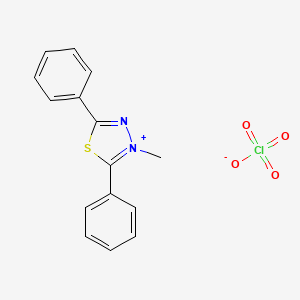
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
